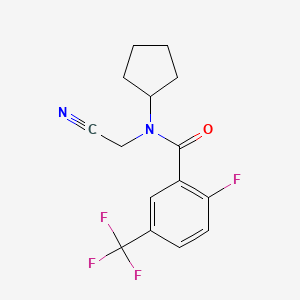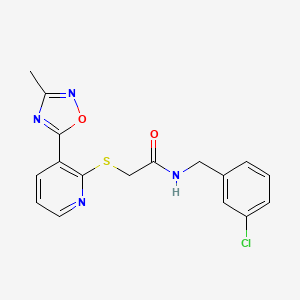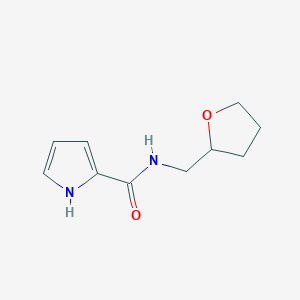
N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学研究应用
Ligand for Human Recombinant Receptors
N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized as new ligands for the human recombinant receptor hCB1. The molecular structure and substitution patterns significantly influence the receptor affinity, highlighting the importance of the pyrrole derivative structure in receptor-ligand interactions. These compounds have shown potential for modulating receptor activity and provide a basis for designing new CB1 ligands (Silvestri et al., 2010).
Antibacterial Activity
Short pyrrole tetraamides have demonstrated significant antibacterial activity, especially against vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. The DNA binding affinity of these compounds is crucial for their antibacterial effectiveness. The size of the N-alkyl substituent on the pyrrole unit is particularly influential in determining their antimicrobial potency (Dyatkina et al., 2002).
DNA Recognition and Gene Expression Control
N-Methyl imidazole and N-methyl pyrrole-containing polyamides can target specific DNA sequences in the minor groove, thereby controlling gene expression. These compounds are being explored as potential medicinal agents for treating diseases, including cancer, by influencing gene expression patterns (Chavda et al., 2010).
Binding Affinity to Dopamine Receptors
Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide have shown notable binding affinity to dopamine D(2)-like receptors. These compounds have been synthesized and evaluated for their ability to bind to these receptors, demonstrating the potential for therapeutic applications in neurological and psychiatric disorders (Pinna et al., 2002).
Antimicrobial and Antimycobacterial Activity
N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides and related derivatives have exhibited significant antimicrobial and antimycobacterial activity against various bacterial strains. The structure-activity relationship studies have indicated that the presence of a thienopyrimidinone ring along with a substituted amido or imino side chain is essential for this activity (Chambhare et al., 2003).
安全和危害
This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
未来方向
This involves identifying areas where further research is needed, such as potential applications of the compound, or ways to improve its synthesis.
Please note that these are general guidelines and the specific details may vary depending on the nature of the compound and the available information. It’s also important to remember that analyzing a chemical compound is a complex task that requires a deep understanding of chemistry and often involves the use of specialized laboratory equipment. If you’re not a trained chemist, you should consider seeking the help of a professional.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h1,4-5,8,11H,2-3,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMLGZWPERYNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

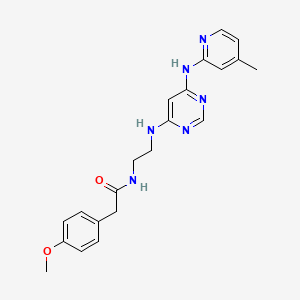
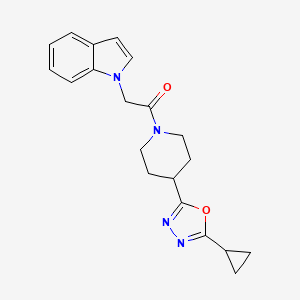
![7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2447438.png)
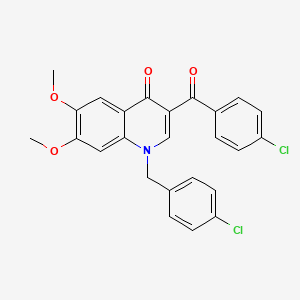
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)
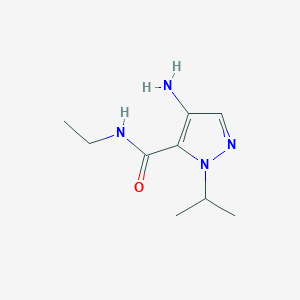
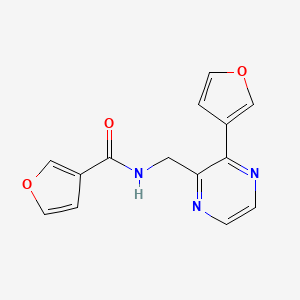
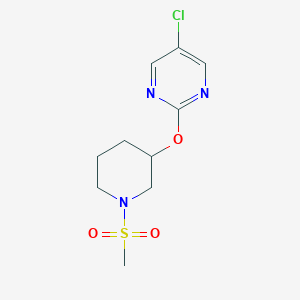
![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)
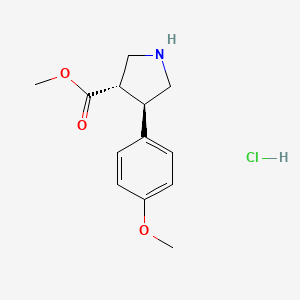
![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)
![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)
